

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)isonicotinonitrile

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093

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Introduction

In the landscape of medicinal chemistry and materials science, the pyridine nucleus is a cornerstone scaffold, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The strategic functionalization of this ring system allows for the fine-tuning of molecular properties to achieve desired biological or material functions. **2-(Hydroxymethyl)isonicotinonitrile**, a bifunctional pyridine derivative, represents a molecule of significant interest. It incorporates a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety, presenting a versatile platform for chemical modification and molecular interactions.

This technical guide provides a comprehensive examination of the core physicochemical properties of **2-(Hydroxymethyl)isonicotinonitrile**. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior. The insights herein are grounded in established analytical techniques and provide the causal reasoning behind experimental observations and methodologies, reflecting a commitment to scientific integrity and reproducibility. The introduction of a hydroxymethyl group is a known strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties, making a thorough understanding of this particular molecule critical for its potential applications.^[1]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

- IUPAC Name: 2-(hydroxymethyl)pyridine-4-carbonitrile[2]
- Synonyms: **2-(Hydroxymethyl)isonicotinonitrile**, 4-Cyano-2-hydroxymethylpyridine[2]
- CAS Number: 51454-63-8[2][3]
- Molecular Formula: C₇H₆N₂O[2][3][4]
- Molecular Weight: 134.14 g/mol [3][4]

The molecule's structure, featuring a pyridine ring substituted at the 2- and 4-positions, dictates its electronic distribution, reactivity, and intermolecular interaction potential.

Caption: 2D structure of **2-(Hydroxymethyl)isonicotinonitrile**.

Core Physicochemical Characteristics

The following table summarizes the key physicochemical data for **2-(Hydroxymethyl)isonicotinonitrile**. These parameters are fundamental for predicting the compound's behavior in various experimental and biological systems.

Property	Value	Significance in Research & Development
Molecular Weight	134.14 g/mol [3][4]	Compliant with Lipinski's rule of five, suggesting potential for oral bioavailability.[5]
Physical State	Solid	Influences handling, storage, and formulation strategies.
Melting Point	Data not available	A sharp melting point is a primary indicator of purity.
Boiling Point	Data not available	Relevant for purification by distillation if applicable, and thermal stability.
pKa	Estimated ~4-5 (Pyridine N), ~14-15 (Hydroxyl H)	Governs ionization state in physiological pH, impacting solubility, permeability, and receptor binding.
Solubility	Insoluble in water (predicted)	Critical for designing formulations, dissolution studies, and in vitro assays.
LogP	Predicted ~0.5-1.0	Indicates lipophilicity, which affects membrane permeability and distribution.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of **2-(Hydroxymethyl)isonicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
 - **Aromatic Protons:** The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group.
 - **Methylene Protons ($-\text{CH}_2\text{OH}$):** A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm. The exact chemical shift is solvent-dependent.
 - **Hydroxyl Proton ($-\text{OH}$):** A broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and temperature.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum provides insight into the carbon skeleton.
 - **Aromatic Carbons:** Six distinct signals are expected for the pyridine ring carbons, with the carbon bearing the nitrile group (C4) being significantly deshielded.
 - **Nitrile Carbon ($-\text{CN}$):** A characteristic signal is expected in the δ 115-125 ppm region.
 - **Methylene Carbon ($-\text{CH}_2\text{OH}$):** A signal for the methylene carbon is anticipated around δ 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.^{[6][7]}

- **O-H Stretch:** A broad and strong absorption band is expected in the region of 3200-3600 cm^{-1} due to the hydroxyl group. This broadening is a result of hydrogen bonding.^[8]
- **$\text{C}\equiv\text{N}$ Stretch:** A sharp, medium-intensity absorption band should appear around 2220-2240 cm^{-1} for the nitrile group. Its intensity is enhanced by conjugation with the aromatic ring.
- **$\text{C}=\text{C}$ and $\text{C}=\text{N}$ Stretches:** Aromatic ring stretching vibrations are expected in the 1400-1600 cm^{-1} region.^[8]

- C-O Stretch: A strong absorption band for the primary alcohol C-O bond should be present in the 1000-1050 cm^{-1} range.[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

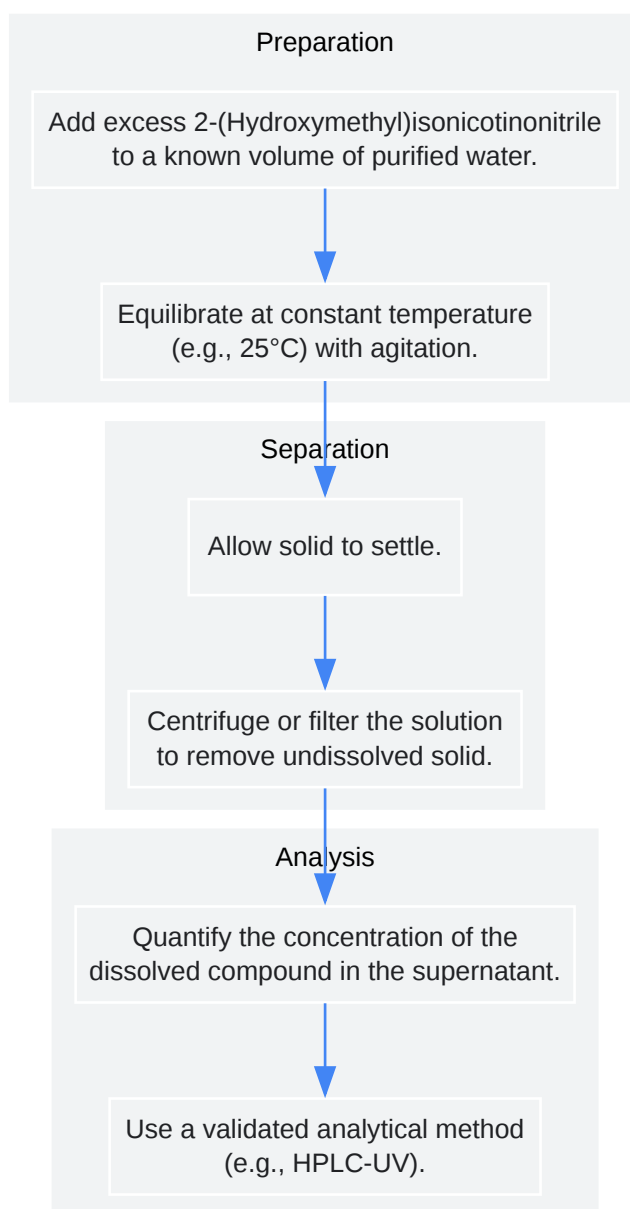
- Molecular Ion Peak (M^+): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at $m/z = 134$.
- Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the hydroxymethyl group ($-\text{CH}_2\text{OH}$, mass = 31) or the loss of water (H_2O , mass = 18) from the molecular ion.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data relies on robust and reproducible experimental protocols.

Workflow for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility. The causality behind this protocol is to achieve thermodynamic equilibrium between the solid solute and the aqueous solution.



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Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **2-(Hydroxymethyl)isonicotinonitrile** to a flask containing a known volume of deionized water.

- **Equilibration:** Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge an aliquot of the suspension at high speed.
- **Sampling:** Carefully withdraw a sample from the clear supernatant.
- **Quantification:** Determine the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Protocol for Spectroscopic Analysis

Proper sample preparation is critical for acquiring high-quality spectroscopic data.

^1H and ^{13}C NMR Spectroscopy:

- Accurately weigh approximately 5-10 mg of the compound.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube. The choice of solvent is crucial as it can affect chemical shifts, particularly for the hydroxyl proton.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Acquire the spectrum on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory. This is essential to subtract any atmospheric (CO_2 , H_2O) or instrumental interferences.

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.

Safety and Handling

While a specific safety data sheet (SDS) for **2-(Hydroxymethyl)isonicotinonitrile** is not readily available, data from analogous compounds such as 2-(Hydroxymethyl)pyridine and other cyanopyridines suggest the following precautions should be taken:

- Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to related pyridine derivatives.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Irritation: May cause skin, eye, and respiratory irritation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Handling:
 - Work in a well-ventilated area, preferably a chemical fume hood.[\[9\]](#)
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[10\]](#)
 - Avoid creating dust.[\[9\]](#)
 - Wash hands thoroughly after handling.[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[11\]](#)[\[12\]](#)

Conclusion and Future Outlook

2-(Hydroxymethyl)isonicotinonitrile is a compound with significant potential, stemming from its versatile chemical nature. Its physicochemical properties—governed by the interplay between the pyridine ring, the hydroxymethyl group, and the nitrile function—define its behavior in chemical and biological systems. A thorough characterization, following validated protocols as outlined in this guide, is the first and most critical step in harnessing its potential for

applications ranging from novel therapeutics to advanced materials. The data and methodologies presented here provide a solid foundation for any scientist or researcher looking to explore the utility of this promising molecule.

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